GFB-204 -

GFB-204

Catalog Number: EVT-1534794
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GFB-204 is a calixarene derivative that is a potent and selective inhibitor of VEGFR and PDGFR tyrosine phosphorylation. G FB-204 had been shown through several in-vivo and in-vitro studies to bind to VEGF and PDGF, block binding of VEGF and PDGF to their receptors and subsequently inhibit Flk-1 and PDGFR tyrosine phosphorylation and stimulation of the protein kinases Erk1, Erk2, and AKT and the signal transducer and activator of transcription STAT3. Since tumor angiogenesis depends on VEGF for initiation and PDGF for maintenance of blood vessels, an agent which suppresses the functions of both VEGF and PDGF would potentially be more effective in tumor control that an agent which targets only one of these two growth factors. Preclinical studies have also shown that GFB-204 inhibits capillary network formation in a dose-response manner and inhibits VEGF-dependent human brain endothelial cell migration. A lung xenograft study in mice has shown that GFB-204 is active in a dose dependent manner. (Source: http://kiraxcorp.com/gfb204.html).
Synthesis Analysis

The synthesis of GFB-204 involves the functionalization of calixarene scaffolds, which are cyclic oligomers known for their ability to encapsulate ions and small molecules. The synthetic process typically includes:

  1. Starting Materials: The synthesis begins with commercially available calixarene derivatives.
  2. Functionalization: The upper and lower rims of the calixarene are modified with various functional groups to improve binding properties and selectivity towards target receptors.
  3. Purification: After synthesis, GFB-204 is purified using techniques such as column chromatography to ensure high purity for biological testing.

Technical details regarding the synthesis often include specific reaction conditions such as temperature, solvent choice, and reaction time, which are optimized to yield the desired product with maximum efficiency .

Molecular Structure Analysis

GFB-204's molecular structure is characterized by a calixarene framework, which consists of phenolic units arranged in a cyclic manner. This structure allows for a unique spatial arrangement conducive to binding interactions with target growth factors.

  • Molecular Formula: The specific molecular formula of GFB-204 has not been explicitly detailed in the sources but can be derived from its structural components.
  • Data: Studies indicate that GFB-204 exhibits significant binding affinity for vascular endothelial growth factor and platelet-derived growth factor, leading to inhibition of their respective signaling pathways .
Chemical Reactions Analysis

GFB-204 participates in several key chemical reactions relevant to its function:

  1. Binding Reactions: It binds competitively to the receptors of vascular endothelial growth factor and platelet-derived growth factor, inhibiting their activation.
  2. Inhibition of Phosphorylation: The compound effectively inhibits the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase 1/2 (Erk1/2), Akt, and signal transducer and activator of transcription 3 (STAT3), which are crucial for cell survival and proliferation .
  3. In Vitro and In Vivo Studies: Experimental data demonstrate that GFB-204 inhibits endothelial cell migration and capillary network formation both in vitro and in vivo, showcasing its potential as an anti-angiogenic agent .
Mechanism of Action

The mechanism of action of GFB-204 primarily involves:

  1. Competitive Inhibition: It competes with natural ligands for binding sites on vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
  2. Signal Transduction Disruption: By preventing receptor activation, GFB-204 disrupts downstream signaling pathways that promote angiogenesis and tumor growth.
  3. Data Insights: Experimental studies indicate that treatment with GFB-204 reduces tumor growth in xenograft models by inhibiting angiogenesis through these mechanisms .
Physical and Chemical Properties Analysis

The physical and chemical properties of GFB-204 are essential for understanding its behavior in biological systems:

  • Solubility: GFB-204 is soluble in organic solvents commonly used in biological assays.
  • Stability: The compound exhibits stability under physiological conditions, making it suitable for therapeutic applications.
  • Molecular Weight: While specific molecular weight data is not provided in the sources, it can be calculated based on the molecular formula once established.

These properties contribute to its effectiveness as a pharmacological agent targeting angiogenesis .

Applications

GFB-204 has several scientific applications, particularly in the field of oncology:

  1. Cancer Treatment: Its ability to inhibit angiogenesis makes it a candidate for cancer therapies aimed at reducing tumor vascularization.
  2. Research Tool: GFB-204 serves as a valuable tool for studying receptor tyrosine kinase signaling pathways in various biological contexts.
  3. Potential Drug Development: Ongoing research may lead to the development of GFB-204 or similar compounds into clinically viable drugs for cancer treatment .
Introduction to GFB-204 in Targeted Therapeutic Development

Role of Protein-Protein Interaction (PPI) Inhibitors in Oncology

Protein-protein interactions (PPIs) represent critical regulatory nodes in oncogenic signaling cascades, governing processes such as apoptosis evasion, unchecked proliferation, and metastatic dissemination. Their disruption has emerged as a promising therapeutic strategy in oncology, particularly for targets historically considered "undruggable" by conventional small molecules. PPIs often involve large, flat interfaces (1,500–3,000 Ų) lacking deep hydrophobic pockets, presenting significant design challenges for inhibitor development [9]. Despite this, successful PPI inhibitors have been developed by targeting structural hotspots—compact regions contributing disproportionately to binding energy, typically spanning 250–900 Ų [3] [9].

GFB-204 exemplifies this paradigm by selectively disrupting growth factor-receptor interactions essential for tumor angiogenesis. Unlike enzyme inhibitors that target catalytic sites, PPI inhibitors like GFB-204 must compete with large protein surfaces, necessitating innovative structural approaches. The therapeutic rationale focuses on intercepting oncogenic signals upstream, potentially overcoming resistance mechanisms seen with downstream kinase inhibitors [3] [9]. Clinical successes in this domain include venetoclax (ABT-199), which targets the Bcl-2/BH3 domain interaction, demonstrating that judiciously designed PPI inhibitors can achieve high potency and selectivity [3].

Table 1: Classes of Protein-Protein Interaction Inhibitors in Oncology

PPI Target ClassStructural FeaturesRepresentative AgentsTherapeutic Mechanism
Helix-in-groove interfacesα-helical binding groovesGFB-204 (designed)Blocks growth factor dimerization
BH3 domain interactionsHydrophobic cleftsVenetoclax (ABT-199)Disrupts Bcl-2/apoptotic protein PPIs
Tertiary epitopesDiscontinuous binding surfacesTargets complex interface conformations
Growth factor/receptor pairsLarge surface areasBevacizumab (antibody)Neutralizes VEGF ligand

GFB-204 as a Synthetic Calixarene Derivative: Structural and Functional Classification

GFB-204 is a synthetically engineered macrocyclic compound based on the calixarene scaffold—a cup-shaped molecule formed by phenol units linked via methylene bridges. This architecture provides a pre-organized three-dimensional platform for precisely positioning functional groups that mimic natural protein interaction domains [1] [5]. The compound's design exploits the calixarene's conformational rigidity and tunable upper/lower rim chemistry to create multivalent interactions with growth factors, particularly vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) [1]. Patent data describes GFB-204 as incorporating isophthalic acid derivatives and acyclic substituents that enhance its affinity for VEGF isoforms and PDGF receptors, enabling broad-spectrum angiogenic inhibition [5].

Mechanistically, GFB-204 functions as a molecular decoy, sequestering pro-angiogenic growth factors and preventing their binding to cognate tyrosine kinase receptors (VEGFR, PDGFR) on endothelial cells. This inhibition disrupts downstream signaling cascades, including MAPK/ERK phosphorylation and STAT3 activation, which are essential for endothelial proliferation, migration, and tube formation [1]. Unlike monoclonal antibodies (e.g., bevacizumab) that target single growth factors, GFB-204's multivalent design enables simultaneous inhibition of multiple angiogenic pathways, potentially reducing compensatory signaling and resistance [5] [7]. Biophysical studies indicate sub-micromolar binding affinities for VEGF-A and PDGF-BB, correlating with potent inhibition of VEGF-induced endothelial cell proliferation in vitro (IC₅₀ ~50 nM) and significant suppression of tumor neovascularization in xenograft models [1].

Table 2: Structural and Functional Properties of GFB-204

PropertyDescriptionFunctional Significance
Core scaffoldCalix[4]arene macrocycleProvides structural rigidity and spatial organization
Key modificationsIsophthalic acid derivatives; acyclic substituentsEnhances growth factor binding specificity
Primary targetsVEGF-A, VEGF-B, PDGF-BBBroad-spectrum angiogenic inhibition
MechanismGrowth factor sequestrationPrevents receptor dimerization/activation
Downstream effectsInhibits VEGFR2/PDGFRβ phosphorylation; suppresses MAPK/ERK/STAT3Blocks endothelial proliferation and migration
In vitro potencyIC₅₀ ~50 nM (VEGF-induced proliferation)High potency in cellular assays

Historical Context of Angiogenesis Inhibition in Cancer Therapy

The conceptual foundation for angiogenesis inhibition was established by Judah Folkman in 1971 with his hypothesis that tumor growth beyond 1–2 mm³ requires neovascularization [4] [7]. This pioneering insight positioned the tumor vasculature as a therapeutic target, catalyzing decades of research into angiogenic mechanisms. Early discoveries identified fundamental regulators: VEGF (isolation in 1989), fibroblast growth factor (FGF), and angiopoietins [4] [10]. The first clinical validation came in 2004 with bevacizumab's approval for metastatic colorectal cancer, confirming that VEGF neutralization could improve survival outcomes [7] [10].

Despite initial successes, limitations of single-target agents emerged, including intrinsic resistance (via upregulation of alternative angiogenic factors like FGF or PDGF) and acquired resistance through vascular co-option or endothelial mimicry [7] [10]. For instance, bevacizumab treatment in colorectal cancer patients elevated circulating FGF and PDGF levels, facilitating escape pathways [7]. This necessitated next-generation strategies targeting multiple angiogenic pathways simultaneously. GFB-204 represents an evolution in this paradigm—its calixarene-based multivalency enables concurrent inhibition of VEGF and PDGF signaling, addressing key resistance mechanisms observed with first-generation agents [1] [5].

The therapeutic rationale for multi-target angiogenesis inhibitors like GFB-204 is further supported by the synergistic cooperation between growth factor pathways. VEGF primarily initiates vessel sprouting, while PDGF stabilizes nascent vessels through pericyte recruitment. Simultaneous disruption may cause vessel regression more effectively than selective inhibition [7]. Preclinical studies demonstrate that compounds co-targeting VEGF and PDGF pathways exhibit superior anti-tumor efficacy compared to monotherapies, particularly in highly vascularized tumors like glioblastoma and renal cell carcinoma [1] [7].

Table 3: Evolution of Key Angiogenesis Inhibitors in Oncology

EraTherapeutic ApproachRepresentative AgentsClinical Limitations
1970s-1990sEndogenous inhibitorsAngiostatin, endostatinShort half-life; limited efficacy
2000s-2010sMonoclonal antibodiesBevacizumab (anti-VEGF)Resistance via FGF/PDGF upregulation
2010s-presentTyrosine kinase inhibitorsSunitinib (VEGFR/PDGFR inhibitor)Off-target toxicities
Next-generationMultivalent PPI inhibitorsGFB-204 (calixarene-based)Designed to overcome compensatory angiogenesis

The structural and mechanistic innovation of GFB-204 builds upon lessons from earlier angiogenesis inhibitors while addressing their pharmacological limitations through rational design. Its development signifies a convergence of PPI inhibitor strategies with anti-angiogenic therapeutics, potentially offering enhanced efficacy against complex tumor vasculature networks [1] [5] [7].

Notable Compounds in Angiogenesis and PPI Inhibition Research:

  • ABT-737
  • ABT-263
  • ABT-199 (Venetoclax)
  • WEHI-539
  • A-1155463
  • A-1293102
  • GFB-204
  • Bevacizumab
  • TNP-470
  • Thalidomide analogs

Properties

Product Name

GFB-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

GFB204; GFB-204; GFB 204.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.